molecular formula C6H3ClN4O B1142664 4-Azido-2-chloropyridine-3-carbaldehyde CAS No. 1337881-90-9

4-Azido-2-chloropyridine-3-carbaldehyde

Cat. No.: B1142664
CAS No.: 1337881-90-9
M. Wt: 182.56722
Attention: For research use only. Not for human or veterinary use.
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Description

4-Azido-2-chloropyridine-3-carbaldehyde (CAS: 1337881-90-9) is a heterocyclic compound with the molecular formula C₆H₃ClN₄O and a molar mass of 182.567 g/mol . Structurally, it features a pyridine core substituted with an azido (-N₃) group at position 4, a chloro (-Cl) group at position 2, and an aldehyde (-CHO) group at position 3 (Figure 1). This unique combination of functional groups confers reactivity suitable for applications in organic synthesis, particularly in click chemistry (via the azido group) and nucleophilic addition reactions (via the aldehyde group).

Properties

IUPAC Name

4-azido-2-chloropyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN4O/c7-6-4(3-12)5(10-11-8)1-2-9-6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKPIZBLWVSHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N=[N+]=[N-])C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

Key Properties :

  • CAS : 89581-58-8
  • Functional Groups : Chloro (-Cl), methyl (-CH₃), and carboxylic acid (-COOH) substituents on a pyrimidine ring.
  • Applications : Likely employed as a chemical intermediate, as indicated by its safety data sheet (SDS), which emphasizes standard laboratory handling precautions .

Comparison with 4-Azido-2-chloropyridine-3-carbaldehyde :

Property This compound 2-Chloro-6-methylpyrimidine-4-carboxylic Acid
Core Structure Pyridine ring Pyrimidine ring
Functional Groups Azido, chloro, aldehyde Chloro, methyl, carboxylic acid
Reactivity Click chemistry (azido), aldehyde reactions Acid-base reactions, esterification
Safety Considerations Azide instability risks Standard lab handling (irritant/corrosive)

The pyrimidine derivative lacks the azido group but includes a carboxylic acid, enabling divergent reactivity (e.g., peptide coupling). In contrast, the aldehyde and azido groups in this compound make it more versatile for conjugation and cycloaddition reactions.

Azidothymidine (AZT)

Key Properties :

  • Functional Groups : Azido (-N₃) on a thymidine (nucleoside) backbone.
  • Applications : Clinically validated antiretroviral drug for HIV treatment, inhibiting viral reverse transcriptase .

Comparison with this compound :

Property This compound Azidothymidine (AZT)
Core Structure Pyridine ring Deoxythymidine analog
Functional Groups Azido, chloro, aldehyde Azido, hydroxyl, thymine base
Primary Use Synthetic intermediate (inferred) Antiretroviral therapy
Reactivity Click chemistry, aldehyde derivatization Enzymatic inhibition (azido-mediated)

While both compounds contain azido groups, their structural frameworks and applications differ significantly. AZT’s azido group is critical for antiviral activity, whereas this compound’s azido group is leveraged for synthetic versatility.

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